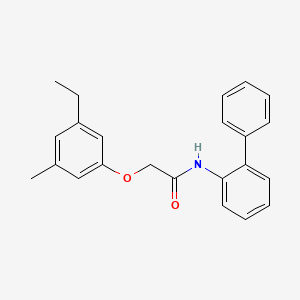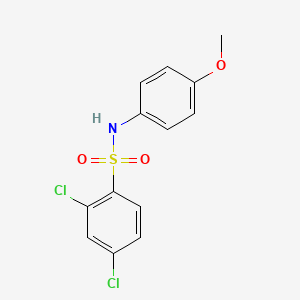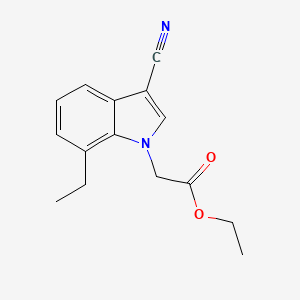
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole, also known as KP372-1, is a synthetic compound that has been developed for its potential use as an anticancer agent. This compound has been shown to have promising results in preclinical studies, with its unique mechanism of action making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole involves the inhibition of the enzyme topoisomerase II alpha, which is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole disrupts the normal functioning of cancer cells and leads to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative and pro-apoptotic effects, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to have other biochemical and physiological effects. For example, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to cause cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole in lab experiments is its potent antiproliferative effects, which make it a useful tool for studying cancer cell biology. However, one limitation of using 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole is its relatively complex synthesis method, which may limit its availability for use in research.
Future Directions
There are several potential future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole. One area of interest is the development of more efficient synthesis methods that could increase the availability of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole for use in research. Additionally, further studies are needed to better understand the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole as a therapeutic agent for the treatment of cancer, although more research is needed to fully explore this possibility.
Synthesis Methods
The synthesis of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the imidazole ring, which is achieved through a condensation reaction between 2-thiophenecarboxaldehyde and ethylenediamine. The resulting imidazole is then coupled with 5-bromoindole in the presence of a palladium catalyst to form the final product.
Scientific Research Applications
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been the subject of several preclinical studies that have investigated its potential as an anticancer agent. These studies have shown that 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has potent antiproliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3S2/c1-2-6-14-12(5-1)13(11-20-14)19-21-17(15-7-3-9-23-15)18(22-19)16-8-4-10-24-16/h1-11,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUFRNGXFVMWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=C(N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)
![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)
![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide](/img/structure/B5749326.png)

